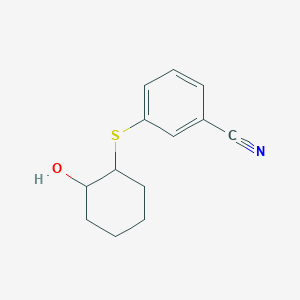![molecular formula C17H16F2N2O2 B6637562 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6637562.png)
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyridin-3-ylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyridin-3-ylethanone, also known as DFP-10825, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFP-10825 is a small molecule inhibitor that targets specific proteins and enzymes in the body, making it a promising candidate for the development of new drugs.
作用機序
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyridin-3-ylethanone works by selectively targeting specific proteins and enzymes in the body, inhibiting their activity and preventing them from carrying out their normal functions. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects on the body. For example, it has been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell death in these cells. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
One of the primary advantages of using 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyridin-3-ylethanone in lab experiments is its selectivity for specific proteins and enzymes. This makes it a valuable tool for studying the function of these proteins and enzymes in various cellular processes. However, one limitation of using this compound is that it may not be effective in all types of cells or organisms, and further research is needed to determine its full range of applications.
将来の方向性
There are several future directions for research on 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyridin-3-ylethanone. One area of focus is the development of new cancer therapies based on its ability to inhibit the growth and proliferation of cancer cells. Additionally, further research is needed to determine its full range of applications in other areas of scientific research, such as inflammation and cell signaling. Finally, studies are needed to determine the safety and efficacy of this compound in clinical trials, with the goal of developing new drugs for the treatment of various diseases.
合成法
The synthesis of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyridin-3-ylethanone involves several steps, including the reaction of 2,5-difluorobenzaldehyde with pyrrolidine, followed by the addition of 3-pyridinecarboxylic acid. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure this compound.
科学的研究の応用
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyridin-3-ylethanone has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of focus has been in the development of new drugs for the treatment of cancer. Studies have shown that this compound inhibits the activity of specific enzymes that are involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-12-3-4-15(19)14(7-12)16-8-13(22)10-21(16)17(23)6-11-2-1-5-20-9-11/h1-5,7,9,13,16,22H,6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBRQPWIBZMVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=C(C=CC(=C2)F)F)C(=O)CC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethoxy-7-[[5-(methoxymethyl)furan-2-yl]methyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637484.png)
![2-(4-Fluorophenyl)-1-[(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6637495.png)

![[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6637504.png)
![2-Cyclobutylidene-1-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B6637507.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-3-phenoxypropan-1-one](/img/structure/B6637515.png)
![3-[4-Hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]cyclobutan-1-one](/img/structure/B6637520.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-[3-(methoxymethyl)phenyl]methanone](/img/structure/B6637528.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-[methyl(propan-2-yl)amino]ethanone](/img/structure/B6637533.png)
![5-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6637552.png)
![[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6637556.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B6637567.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone](/img/structure/B6637570.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B6637577.png)